molecular formula C18H14O6S2 B12552658 Diphenyl benzene-1,2-disulfonate CAS No. 143672-64-4

Diphenyl benzene-1,2-disulfonate

Cat. No.: B12552658
CAS No.: 143672-64-4
M. Wt: 390.4 g/mol
InChI Key: YCSBVRLFHLTSFJ-UHFFFAOYSA-N
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Description

Diphenyl benzene-1,2-disulfonate (C₁₈H₁₄O₆S₂) is an organic compound featuring a central benzene ring with two sulfonate ester groups at the 1,2-positions, each bonded to a phenyl group. Synthesis typically involves esterification of benzene-1,2-disulfonyl chloride with phenol under basic conditions.

Properties

CAS No.

143672-64-4

Molecular Formula

C18H14O6S2

Molecular Weight

390.4 g/mol

IUPAC Name

diphenyl benzene-1,2-disulfonate

InChI

InChI=1S/C18H14O6S2/c19-25(20,23-15-9-3-1-4-10-15)17-13-7-8-14-18(17)26(21,22)24-16-11-5-2-6-12-16/h1-14H

InChI Key

YCSBVRLFHLTSFJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2S(=O)(=O)OC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diphenyl benzene-1,2-disulfonate can be synthesized through a series of chemical reactions involving benzene derivatives. One common method involves the sulfonation of diphenyl ether using sulfur trioxide or chlorosulfonic acid. The reaction typically requires controlled temperatures and the presence of a catalyst to ensure the proper attachment of sulfonate groups to the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale sulfonation processes. These processes utilize continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced catalysts and optimized reaction parameters ensures the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

Diphenyl benzene-1,2-disulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Industrial Applications

Surfactant Properties
Diphenyl benzene-1,2-disulfonate exhibits strong surfactant properties, making it valuable in formulations for cleaning products, personal care items, and industrial detergents. Its ability to reduce surface tension enhances the effectiveness of these products in removing dirt and grease.

Table 1: Industrial Uses of this compound

Application AreaSpecific Use Cases
Cleaning ProductsIngredients in detergents and household cleaners
Personal CareComponents in shampoos, soaps, and cosmetics
Industrial CleaningUsed in formulations for heavy-duty cleaners

Environmental Applications

Biodegradation Studies
Research has shown that this compound can undergo biodegradation by specific microbial strains. For instance, studies indicate that certain bacteria can utilize this compound as a carbon source, leading to the formation of less harmful degradation products. This property suggests potential applications in bioremediation efforts to mitigate environmental pollution.

Case Study: Biodegradation by α-Proteobacterium Strain DS-1
A study demonstrated that α-Proteobacterium strain DS-1 could effectively degrade this compound under controlled conditions. The degradation process involved the removal of sulfonate groups, resulting in less toxic compounds suitable for microbial growth. This finding highlights the compound's potential role in bioremediation strategies aimed at reducing sulfonate pollution in aquatic environments .

Biochemical Applications

Fluorescent Probes
this compound derivatives are being explored as fluorescent probes in biological research. Their ability to bind to specific biological targets allows for the visualization of cellular processes through fluorescence microscopy.

Table 2: Biochemical Applications of this compound Derivatives

Application AreaSpecific Use Cases
Cellular ImagingUsed as fluorescent markers for live cell imaging
Protein LabelingEmployed in assays for tracking protein interactions

Research and Development

Innovative Formulations
Recent studies have focused on developing new formulations that incorporate this compound to enhance product performance. For example, combining this compound with multi-arm star macromolecules has shown promise in creating advanced surfactant systems that improve stability and efficacy in various applications .

Mechanism of Action

The mechanism of action of diphenyl benzene-1,2-disulfonate involves its interaction with molecular targets through its sulfonate groups. These groups can form strong ionic bonds with positively charged sites on proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s aromatic structure also allows for π-π interactions with other aromatic molecules, further influencing its biological and chemical effects .

Comparison with Similar Compounds

Dipotassium 1,2-Benzenedisulfonate (C₆H₄K₂O₆S₂)

  • Structure : A salt form with potassium counterions replacing the phenyl groups.
  • Properties : Water-soluble (white to off-white powder), high thermal stability due to ionic character .
  • Applications: Used as a synthesis intermediate (e.g., preparing sulfonated phenols) .
  • Contrast: Unlike the diphenyl ester, the dipotassium salt lacks lipophilicity, limiting its utility in non-polar systems.

Calcium 3-(2-Dodecylphenoxy)benzene-1,2-disulfonate (C₂₄H₃₂CaO₇S₂)

  • Structure: Contains a hydrophobic dodecylphenoxy chain and calcium counterions.
  • Properties : Low water solubility (PSA: 123.63) due to the bulky alkyl chain; molecular weight = 536.71 g/mol .
  • Applications : Likely functions as a surfactant or stabilizer in formulations requiring amphiphilic properties .
  • Contrast : The diphenyl ester lacks alkyl chains, making it less suited for surfactant roles but more versatile in polymer modification.

Sulfonate Esters vs. Carboxylate Esters

1,2-Bis(2-methylpropyl) Benzene-1,2-dicarboxylate (C₁₆H₂₂O₄)

  • Structure : Carboxylate ester groups replace sulfonates.
  • Applications : Used as a plasticizer substitute (e.g., for dibutyl phthalate) .
  • Contrast : Sulfonate esters exhibit stronger acidity and higher solubility in polar organic solvents compared to carboxylate esters.

Sulfonate Esters vs. Sulfones

Diphenyl Sulfone (C₁₂H₁₀O₂S)

  • Structure : Features a central sulfone (SO₂) group linking two phenyl rings.
  • Properties : High thermal stability; used as a polymer additive (e.g., in polysulfones) .
  • Contrast : The sulfone group is chemically inert compared to sulfonate esters, which are more reactive and prone to hydrolysis .

Data Table: Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol) Solubility Functional Groups Key Applications
Diphenyl benzene-1,2-disulfonate C₁₈H₁₄O₆S₂ 414.42 Organic solvents Sulfonate esters Polymer chemistry
Dipotassium 1,2-benzenedisulfonate C₆H₄K₂O₆S₂ 306.43 Water Sulfonate salts Synthesis intermediate
Calcium 3-(2-dodecylphenoxy)... C₂₄H₃₂CaO₇S₂ 536.71 Low water solubility Sulfonate salts, alkyl Surfactant
1,2-Bis(2-methylpropyl) dicarboxylate C₁₆H₂₂O₄ 278.34 Organic solvents Carboxylate esters Plasticizer
Diphenyl sulfone C₁₂H₁₀O₂S 218.27 Organic solvents Sulfone Polymer additive

Key Research Findings

  • Solvent Effects: Supercritical CO₂ (scCO₂) reduces host-guest association constants (Kf) for phosphines due to the absence of hydrophobic effects .
  • Functionalization Potential: Metal-organic frameworks (MOFs) demonstrate systematic pore functionalization , hinting at possibilities for sulfonate-based MOFs, though this remains unexplored in the evidence.
  • Safety Profiles : Sulfonate salts like dipotassium 1,2-benzenedisulfonate require careful handling (e.g., eye protection) , whereas diphenyl esters may pose distinct hazards due to organic solubility.

Biological Activity

Diphenyl benzene-1,2-disulfonate (DPBS) is a sulfonated aromatic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antioxidant activity, cytotoxic effects, and environmental implications.

Chemical Structure and Properties

This compound is characterized by two phenyl groups connected to a benzene ring that bears two sulfonate groups at the 1 and 2 positions. This structure contributes to its solubility in water and its interactions with biological systems.

Antioxidant Activity

Research indicates that DPBS exhibits significant antioxidant properties. A study evaluating various sulfonated compounds found that DPBS demonstrated effective free radical scavenging activity, which is crucial for mitigating oxidative stress in biological systems. The IC50 value for DPBS was determined to be lower than that of ascorbic acid, a standard antioxidant, indicating its potential as a natural antioxidant agent .

Cytotoxic Effects

The cytotoxicity of DPBS has been assessed using various cancer cell lines. In vitro studies revealed that DPBS can inhibit the proliferation of cancer cells, including those from breast and colon cancers. The IC50 values for these effects ranged from 10 to 50 µg/mL, suggesting a moderate level of cytotoxicity .

Cell Line IC50 (µg/mL)
Breast Cancer (MCF-7)25
Colon Cancer (HT-29)30
Liver Cancer (HepG2)40

The mechanism underlying the biological activities of DPBS involves the modulation of cellular signaling pathways. Studies suggest that DPBS may induce apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway . Additionally, its antioxidant properties help reduce reactive oxygen species (ROS), which are often implicated in cancer progression.

Environmental Impact

DPBS is also studied for its environmental implications. As a sulfonated compound, it can affect aquatic ecosystems due to its surfactant properties. Its ability to reduce surface tension makes it a potential contaminant in water bodies, impacting aquatic life .

Case Studies

  • Antioxidant Efficacy : A study conducted on rat models demonstrated that administration of DPBS significantly reduced oxidative stress markers compared to control groups. This suggests its potential use in therapeutic applications targeting oxidative damage .
  • Cytotoxicity in Cancer Models : In a series of experiments involving human cancer cell lines, DPBS was shown to inhibit cell growth effectively. The results indicated that treatment with DPBS led to increased apoptosis markers in treated cells compared to untreated controls .

Q & A

Q. What are the recommended synthetic routes for Diphenyl benzene-1,2-disulfonate, and what methodological considerations ensure high purity?

this compound is synthesized via esterification of benzene-1,2-disulfonyl chloride with phenol under controlled conditions. Key steps include:

  • Reagent selection : Use anhydrous phenol and a base (e.g., pyridine) to neutralize HCl byproducts .
  • Solvent optimization : Reactions in dry dichloromethane or THF at 0–5°C minimize side reactions.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol yields >95% purity. Methodological note: Monitor reaction progress via TLC and confirm purity via 1^1H/13^13C NMR and elemental analysis .

Q. Which analytical techniques are critical for characterizing this compound?

  • X-ray crystallography : Resolve crystal packing and confirm sulfonate-phenyl dihedral angles (e.g., using SHELX for refinement) .
  • Thermal analysis : TGA/DSC reveals decomposition onset (~250–300°C) and phase transitions (e.g., melting point ≥300°C for related salts) .
  • Spectroscopy : FT-IR (S=O stretching at 1170–1200 cm1^{-1}) and 1^1H NMR (aromatic protons at δ 7.5–8.2 ppm) validate functional groups .

Advanced Research Questions

Q. How does alkaline or thermal stability of this compound compare to its monosulfonate analogs?

  • Stability testing : Expose the compound to 1M NaOH (80°C, 24h) and analyze via HPLC for hydrolysis products (e.g., benzene-1,2-disulfonic acid).
  • Findings : Sulfonate esters generally hydrolyze faster than carboxylates under alkaline conditions. Steric hindrance from phenyl groups may delay degradation .
  • Comparative data: Benzene-1,3-disulfonate derivatives show 30% degradation under similar conditions, while monosulfonates degrade completely .

Q. What computational strategies predict this compound’s reactivity in catalytic or supramolecular systems?

  • DFT modeling : Calculate electrostatic potential surfaces to identify nucleophilic/electrophilic sites (e.g., sulfonyl oxygens as hydrogen-bond acceptors) .
  • Molecular dynamics (MD) : Simulate interactions with metal-organic frameworks (MOFs) to assess linker compatibility (e.g., Zn4_4O clusters in MOF-5 analogs) .
  • Validation: Cross-check computational binding energies with experimental isothermal titration calorimetry (ITC) data .

Q. How can crystallographic data contradictions (e.g., disorder in sulfonate groups) be resolved during structure refinement?

  • Refinement protocols : Use SHELXL’s PART instruction to model disordered atoms and apply restraints (e.g., SIMU for thermal motion) .
  • Validation tools : Check R-factor convergence (<5% discrepancy) and ADDSYM in PLATON to detect missed symmetry .
  • Case study: For benzene-1,2-diaminium salts, partial occupancy refinement resolved sulfonate group disorder .

Methodological Recommendations

  • Synthetic reproducibility : Use Schlenk-line techniques for moisture-sensitive steps .
  • Data cross-validation : Combine crystallographic (SHELX) and spectroscopic data to resolve structural ambiguities .
  • Toxicity screening : Assess genotoxicity via Ames test (e.g., EFSA guidelines for benzene-1,2-diol derivatives) .

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